

Molecular structure and weight of 9-(4-Bromophenyl)-9-phenylfluorene

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Compound of Interest

Compound Name: 9-(4-Bromophenyl)-9-phenylfluorene

Cat. No.: B1375001

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An In-depth Technical Guide to **9-(4-Bromophenyl)-9-phenylfluorene**: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **9-(4-Bromophenyl)-9-phenylfluorene**, a key organic intermediate with significant applications in materials science and organic electronics. We will delve into its core molecular structure, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and state-of-the-art characterization methodologies. The guide further explores its pivotal role as a versatile building block, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and discusses its broader utility for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but a foundational understanding of the compound's chemistry and practical value.

Introduction to 9-(4-Bromophenyl)-9-phenylfluorene

9-(4-Bromophenyl)-9-phenylfluorene, identified by its CAS Number 937082-81-0, is a specialized fluorene derivative that has garnered significant attention in advanced materials research.^[1] Its molecular architecture, which features a rigid, polycyclic aromatic fluorene core substituted at the C9 position with both a phenyl and a 4-bromophenyl group, imparts a unique combination of thermal stability, electronic properties, and synthetic versatility.^{[1][2]}

The primary importance of this compound lies in its function as a high-value intermediate.[\[1\]](#)

The fluorene moiety provides a robust, π -conjugated system with a high glass transition temperature, essential for creating durable and efficient optoelectronic materials.[\[2\]](#)

Simultaneously, the bromine atom serves as a reactive handle, enabling further molecular elaboration through well-established cross-coupling reactions. This adaptability makes it a cornerstone for synthesizing more complex, high-performance molecules tailored for specific applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[\[2\]](#)

Molecular Structure and Physicochemical Properties

The structure of **9-(4-Bromophenyl)-9-phenylfluorene** is characterized by a central sp^3 -hybridized carbon atom (the 9-position of the fluorene ring) which links the planar fluorene system to the two aryl substituents. This tetrahedral geometry results in a sterically hindered, non-planar molecular shape. The electronic properties are largely dictated by the electron-rich fluorene unit, while the bromophenyl group offers a site for chemical modification.[\[2\]](#)

Data Presentation: Key Physicochemical Properties

The essential quantitative data for **9-(4-Bromophenyl)-9-phenylfluorene** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	937082-81-0	[1] [3] [4]
Molecular Formula	C ₂₅ H ₁₇ Br	[1] [2] [5]
Molecular Weight	397.31 g/mol	[2] [4] [6]
Appearance	White to off-white powder or crystal	[1] [3] [4]
Melting Point	150.0 - 155.0 °C	[1] [4]
Boiling Point	472.7 ± 24.0 °C (Predicted)	[1] [4] [5]
Density	1.363 ± 0.06 g/cm ³ (Predicted)	[1] [4] [5]
Purity (Typical)	≥99.0%	[1] [2]

Mandatory Visualization: Molecular Structure Diagram

Caption: 2D structure of **9-(4-Bromophenyl)-9-phenylfluorene**.

Synthesis and Purification Protocol

Expertise & Experience: Rationale Behind the Synthetic Strategy

The synthesis of **9-(4-Bromophenyl)-9-phenylfluorene** is effectively achieved via a two-step process involving a nucleophilic addition followed by an acid-catalyzed intramolecular cyclization. This approach is adapted from established methods for preparing related tri- and tetra-arylmethanes.[\[7\]](#)

- Step 1: Nucleophilic Addition. The process begins with the formation of a highly reactive organolithium species from 2-bromobiphenyl. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-bromobenzophenone. This step constructs the crucial quaternary carbon center and assembles all necessary aromatic rings in a single precursor molecule. The choice of an organolithium reagent over a Grignard reagent often leads to higher yields and fewer side reactions in such sterically demanding additions. Anhydrous

conditions are critical to prevent the immediate quenching of the organolithium reagent by protic solvents like water.

- Step 2: Acid-Catalyzed Cyclization (Intramolecular Friedel-Crafts). The tertiary alcohol intermediate from Step 1 is not isolated but is directly subjected to strong acid (e.g., HCl in acetic acid). The acid protonates the hydroxyl group, converting it into a good leaving group (water). Its departure generates a stabilized tertiary carbocation. This carbocation then acts as a powerful electrophile, attacking an adjacent phenyl ring in an intramolecular electrophilic aromatic substitution to form the five-membered ring, thus completing the rigid fluorene backbone.[\[7\]](#)

Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All hazardous materials should be handled according to established safety procedures.

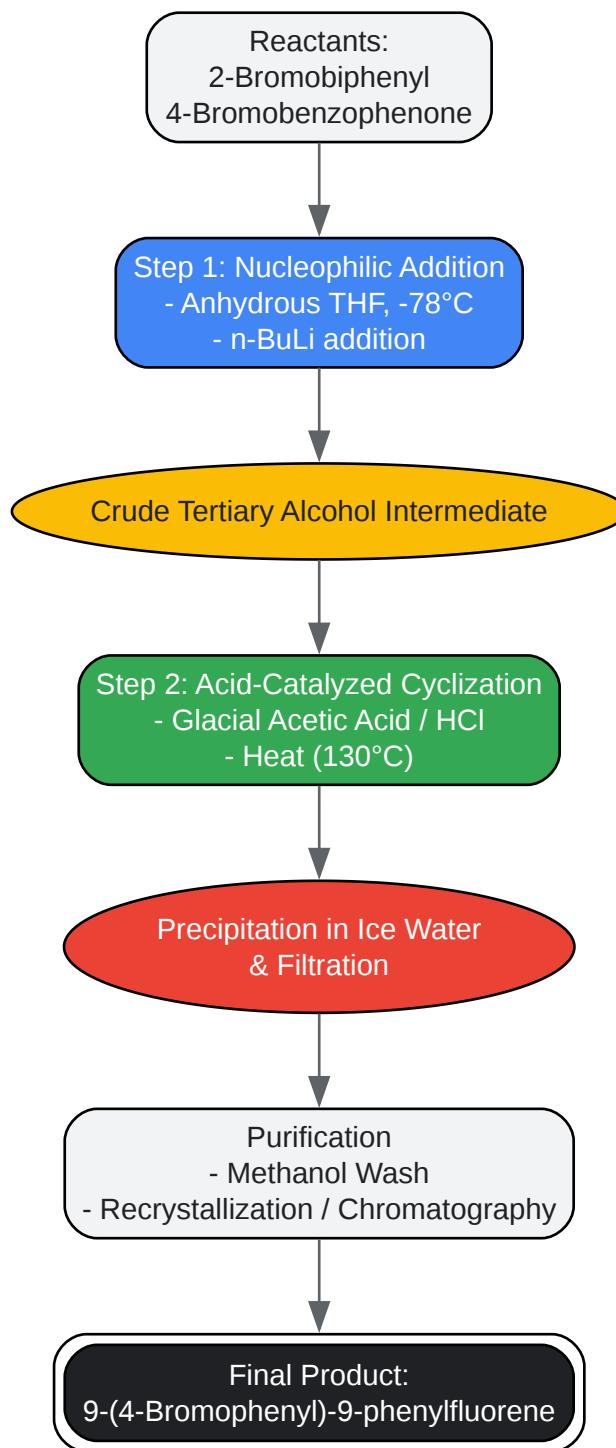
Materials:

- 2-bromobiphenyl
- n-Butyllithium (n-BuLi) in hexanes
- 4-bromobenzophenone
- Anhydrous tetrahydrofuran (THF)
- 1 N Hydrochloric acid (HCl)
- Glacial acetic acid
- Methanol
- Nitrogen gas supply
- Standard glassware for anhydrous reactions

Procedure:

- Preparation of the Intermediate: a. Add 2-bromobiphenyl (1.2 equivalents) to a flame-dried, three-neck flask under a nitrogen atmosphere. b. Dissolve it in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. c. Add n-BuLi (1.2 equivalents) dropwise via syringe. Stir the reaction mixture at -78 °C for 2.5 hours to ensure complete formation of the organolithium reagent. d. In a separate flask, dissolve 4-bromobenzophenone (1.0 equivalent) in anhydrous THF. e. Add the benzophenone solution dropwise to the cold organolithium solution. Stir for 2 hours at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 3 hours.^[7]
- Cyclization and Isolation: a. Quench the reaction by slowly adding 1 N HCl and stir for 1 hour. b. Transfer the mixture to a separatory funnel, wash with water, and extract the organic layer. c. Concentrate the organic phase under reduced pressure to obtain the crude alcohol intermediate. d. To the crude intermediate, add glacial acetic acid and a catalytic amount of concentrated HCl.^[7] e. Heat the mixture to 130 °C under nitrogen and stir for 2-3 hours until the reaction is complete (monitored by TLC).^[7] f. After cooling, slowly pour the reaction mixture into ice-cold water to precipitate the crude product. g. Isolate the white solid by vacuum filtration.
- Purification: a. Wash the filtered solid with cold methanol to remove residual acid and impurities.^[7] b. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/toluene) or by column chromatography on silica gel to yield the final product as a pure white powder.

Mandatory Visualization: Synthetic Workflow



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Caption: Key stages in the synthesis of **9-(4-Bromophenyl)-9-phenylfluorene**.

Structural Characterization and Validation

Trustworthiness: A Self-Validating System

To ensure scientific integrity, the identity and purity of synthesized **9-(4-Bromophenyl)-9-phenylfluorene** must be confirmed through a suite of orthogonal analytical techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system that leaves no ambiguity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for confirming the carbon-hydrogen framework. The ^1H NMR spectrum will show a complex series of multiplets in the aromatic region (approx. 7.0-8.0 ppm). The ^{13}C NMR spectrum is expected to display a unique signal for the sp^3 -hybridized C9 carbon and the correct number of signals for the distinct aromatic carbons.
- High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, confirming the molecular formula $\text{C}_{25}\text{H}_{17}\text{Br}$.^[5] The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will be readily observable, providing definitive evidence of its presence.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups. The spectrum will be dominated by aromatic C-H stretching vibrations (above 3000 cm^{-1}) and aromatic C=C ring stretching vibrations (approx. $1450\text{-}1600\text{ cm}^{-1}$).
- Single-Crystal X-ray Diffraction: For unambiguous structural proof, growing a single crystal and analyzing it via X-ray diffraction is the gold standard. This method provides the exact three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, and bond angles.^[8]

Key Applications in Research and Development

The unique structural and chemical features of **9-(4-Bromophenyl)-9-phenylfluorene** make it a highly valuable compound in several areas of advanced research.

- Organic Light-Emitting Diodes (OLEDs): This is the most prominent application.^[1] The rigid fluorene core acts as a stable host or building block for emissive or charge-transport layers in OLED devices.^[2] The bromine atom is a critical functional handle for Suzuki or Stille cross-coupling reactions, allowing for the attachment of other chromophores or functional

groups to precisely tune the emission color, efficiency, and lifetime of the final OLED material.^[2]

- Advanced Functional Materials: Its utility extends to other organic electronics like OFETs and OPVs, where the fluorene unit contributes to favorable charge mobility and thermal stability.
^[2] It can be used to synthesize larger, conjugated systems or as a monomer for creating functional polymers with tailored optoelectronic properties.^[2]
- Coordination Chemistry and Catalysis: The bromophenyl group can be converted into other functionalities (e.g., phosphines, pyridines) to create complex ligands for organometallic catalysts.^[2] The sterically bulky fluorene backbone can influence the catalytic activity and selectivity of the resulting metal complexes.
- Pharmaceutical Scaffolding: While less common, the rigid, three-dimensional, and aromatic nature of the molecule makes it an interesting scaffold for medicinal chemistry.^[2] It can be used to position pharmacophores in a well-defined spatial orientation for interaction with biological targets.

Conclusion

9-(4-Bromophenyl)-9-phenylfluorene is more than just a chemical compound; it is a versatile and powerful tool for innovation in materials science. Its combination of a thermally stable fluorene core and a reactive bromophenyl group provides an ideal platform for constructing sophisticated molecular architectures.^[2] From enhancing the performance of next-generation displays and lighting with OLED technology to enabling new possibilities in catalysis and polymer science, this molecule stands out as a critical intermediate for researchers pushing the boundaries of organic chemistry and materials engineering.

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